7-Bromothiazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromothiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse pharmacological activities and have garnered significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a bromine atom attached to the seventh position of the thiazole ring .
Preparation Methods
The synthesis of 7-Bromothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in the presence of zinc oxide nanoparticles in an ethanol medium at room temperature . This reaction proceeds efficiently, yielding the desired product in good yields.
Chemical Reactions Analysis
7-Bromothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce sulfoxides .
Scientific Research Applications
7-Bromothiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its antimicrobial, antifungal, and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromothiazolo[4,5-b]pyridine involves its interaction with various molecular targets and pathways. It has been reported to inhibit certain enzymes and receptors, leading to its observed biological activities. For example, it can act as a histamine H3 receptor antagonist, which contributes to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
7-Bromothiazolo[4,5-b]pyridine can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:
Thiazolo[4,5-b]pyridine: Lacks the bromine atom and may exhibit different pharmacological properties.
7-Chlorothiazolo[4,5-b]pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
7-Iodothiazolo[4,5-b]pyridine: Contains an iodine atom, which can lead to different electronic and steric effects compared to the bromine derivative.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H3BrN2S |
---|---|
Molecular Weight |
215.07 g/mol |
IUPAC Name |
7-bromo-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3BrN2S/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H |
InChI Key |
XFSALLFRFKYYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.